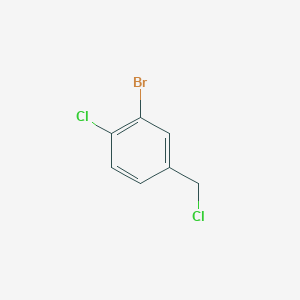
3-Brom-4-chlorbenzylchlorid
Übersicht
Beschreibung
3-Bromo-4-chlorobenzyl chloride is an organic compound . It is a derivative of benzyl chloride, which is a type of alkyl halide . Alkyl halides are organic compounds containing a halogen atom (X) bonded to a carbon atom .
Synthesis Analysis
The synthesis of 3-Bromo-4-chlorobenzyl chloride could potentially involve electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chlorobenzyl chloride is similar to that of other benzyl halides . It has a planar chlorobenzene ring with the CH2-Cl bond almost orthogonal .Chemical Reactions Analysis
As an alkyl halide, 3-Bromo-4-chlorobenzyl chloride can undergo both substitution and elimination reactions . The halogen-bearing carbon (alpha) and the carbon atom(s) adjacent to it (beta) play key roles in these reactions .Wissenschaftliche Forschungsanwendungen
Pharmakologie
3-Brom-4-chlorbenzylchlorid: ist eine Verbindung, die bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet werden kann. Seine Reaktivität mit verschiedenen funktionellen Gruppen macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Medikamente und Behandlungen.
Antimikrobielle Mittel
Die halogenierte Natur der Verbindung ermöglicht es, sie in antimikrobielle Mittel zu integrieren. Halogene sind bekannt für ihre Fähigkeit, mikrobielle Zellwände und Membranen zu stören, was zur Entwicklung neuer Antibiotika und Desinfektionsmittel führt .
Chalcon-Synthese
Chalkone sind Vorläufer von Flavonoiden, die zahlreiche pharmakologische Wirkungen haben, darunter entzündungshemmende, antivirale und krebshemmende Eigenschaften. This compound kann zur Synthese verschiedener Chalkonderivate verwendet werden, wodurch die Bibliothek von Verbindungen mit potenziellen therapeutischen Vorteilen erweitert wird .
Materialwissenschaften
In der Materialwissenschaft dient this compound als chemisches Vorprodukt für die Synthese von Polymeren und fortschrittlichen Materialien.
Polymermodifikation
Die Verbindung kann verwendet werden, um Halogengruppen in Polymere einzuführen, was ihre physikalischen Eigenschaften wie thermische Stabilität und Flammschutzmittel verändern kann .
Organische Leuchtdioden (OLEDs)
Halogenierte organische Verbindungen werden häufig bei der Herstellung von OLEDs verwendet. Die Einarbeitung von This compound in OLED-Strukturen könnte deren Effizienz und Lebensdauer möglicherweise verbessern .
Chemische Synthese
This compound: ist ein vielseitiges Reagenz in der organischen Synthese, insbesondere beim Aufbau komplexer molekularer Architekturen.
Elektrophile aromatische Substitution
Die Verbindung kann als Elektrophil in aromatischen Substitutionsreaktionen fungieren, wodurch die Funktionalisierung aromatischer Ringe ermöglicht wird, was ein entscheidender Schritt bei der Synthese vieler organischer Verbindungen ist .
Kreuzkupplungsreaktionen
Es kann auch in Kreuzkupplungsreaktionen verwendet werden, einem leistungsstarken Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer organischer Moleküle unerlässlich sind .
Landwirtschaft
Im Agrarbereich könnte this compound Anwendung bei der Entwicklung neuer Agrochemikalien finden.
Pestizidsynthese
Die Halogenatome in der Verbindung können für die biologische Aktivität von Pestiziden entscheidend sein. Es kann verwendet werden, um neuartige Pestizide mit verbesserter Wirksamkeit und Selektivität zu synthetisieren .
Pflanzenwachstumsregulatoren
Halogenierte Benzylverbindungen wurden auf ihre mögliche Verwendung als Pflanzenwachstumsregulatoren untersucht, die Prozesse wie Samenkeimung und Pflanzenreifung beeinflussen .
Umweltwissenschaften
This compound: hat potenzielle Anwendungen in der Umweltwissenschaft, insbesondere bei der Sanierung von Umweltverschmutzung.
Verbesserung der Luftqualität
Die Verbindung kann an der Bildung von reaktiven Halogenarten beteiligt sein, die eine Rolle in der atmosphärischen Chemie spielen und zur Eindämmung der Luftverschmutzung eingesetzt werden könnten .
Grundwassersanierung
Es kann auch bei der Synthese von Chemikalien verwendet werden, die an der Sanierung von Grundwasser beteiligt sind, das mit chlorierten Lösungsmitteln kontaminiert ist .
Industrielle Anwendungen
In der Industrie wird this compound als Zwischenprodukt bei der Synthese verschiedener Chemikalien verwendet.
Synthese von Industriesolventen
Die Verbindung kann in Lösungsmittel umgewandelt werden, die in Reinigungs- und Entfettungsanwendungen in verschiedenen Fertigungsprozessen verwendet werden .
Produktion von Hochleistungschemikalien
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromo-4-chlorobenzyl chloride is an organic compound that belongs to the class of haloarenes. It is primarily used as a reagent in various chemical reactions, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in other organic compounds that it reacts with.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule or ion that donates an electron pair to form a chemical bond) replaces a group in another molecule . In the case of 3-Bromo-4-chlorobenzyl chloride, the bromine or chlorine atom can be replaced by a nucleophile, resulting in a new bond formation .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-chlorobenzyl chloride are primarily those involved in the synthesis of new organic compounds. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can be used to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3-Bromo-4-chlorobenzyl chloride is the formation of new organic compounds through reactions such as Suzuki–Miyaura cross-coupling . The specific molecular and cellular effects of the compound’s action would depend on the nature of these new compounds and their subsequent interactions.
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSUGXSGOEDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


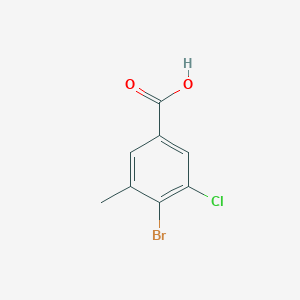

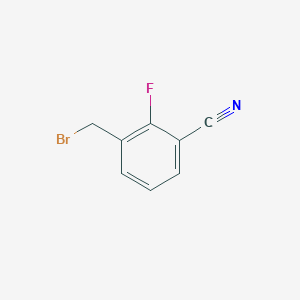
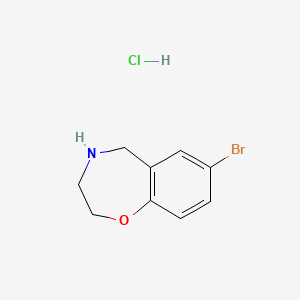
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
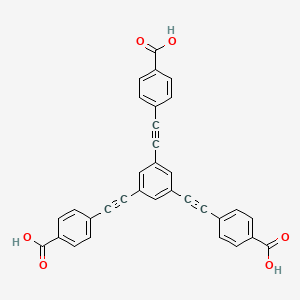
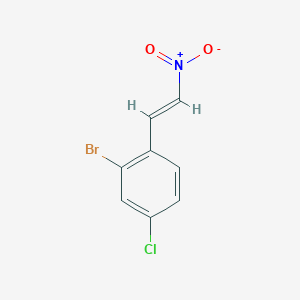

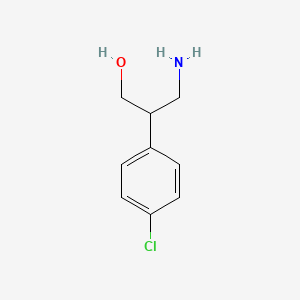
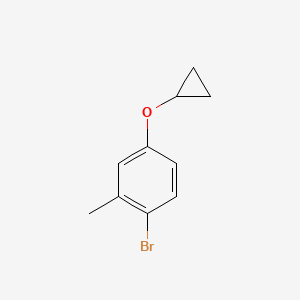

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
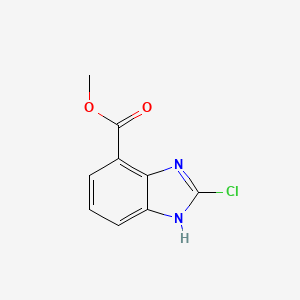
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)